molecular formula C5H10O2 B13299218 2-Furanol, tetrahydro-2-methyl- CAS No. 7326-46-7

2-Furanol, tetrahydro-2-methyl-

Cat. No.: B13299218
CAS No.: 7326-46-7
M. Wt: 102.13 g/mol
InChI Key: WBESQMVRIKXRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Furanol, tetrahydro-2-methyl- can be achieved through various synthetic routes. One common method involves the reduction of 2-furanmethanol using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm .

Industrial production methods often involve the catalytic hydrogenation of furfural, a derivative of furan, in the presence of a suitable catalyst. This process is carried out in a continuous flow reactor, with the reaction conditions optimized to achieve high yields and selectivity .

Chemical Reactions Analysis

2-Furanol, tetrahydro-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions include 2-furanone, tetrahydrofuran, and various substituted derivatives of 2-Furanol, tetrahydro-2-methyl- .

Scientific Research Applications

2-Furanol, tetrahydro-2-methyl- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of 2-Furanol, tetrahydro-2-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, facilitating its binding to enzymes and receptors . This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

2-Furanol, tetrahydro-2-methyl- can be compared with other similar compounds, such as tetrahydrofuran, 2-furanmethanol, and 2-methyltetrahydrofuran.

The uniqueness of 2-Furanol, tetrahydro-2-methyl- lies in its combination of a tetrahydrofuran ring with a hydroxyl group and a methyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-methyloxolan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(6)3-2-4-7-5/h6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBESQMVRIKXRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10993994
Record name 2-Methyloxolan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10993994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7326-46-7
Record name 2-Furanol, tetrahydro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007326467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyloxolan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10993994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.